2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride
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Overview
Description
2-(6-Oxaspiro[25]octan-2-yl)ethanamine;hydrochloride is a chemical compound with the molecular formula C9H17NO·HCl It is a hydrochloride salt of 2-(6-oxaspiro[25]octan-2-yl)ethanamine, which features a spirocyclic structure containing an oxaspiro ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxaspiro[2 One common method involves the cyclization of appropriate precursors under controlled conditions to form the oxaspiro ringThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization step and efficient purification techniques such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(6-oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1-Oxaspiro[2.5]octan-4-one: Another spirocyclic compound with a similar oxaspiro ring structure.
6-Oxaspiro[2.5]octane-1-carboxylic acid: Features a carboxylic acid group instead of an ethanamine group.
1-Oxaspiro[4.5]dec-3-ylamine hydrochloride: A larger spirocyclic compound with a different ring size
Uniqueness
2-(6-Oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride is unique due to its specific combination of the oxaspiro ring and ethanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(6-oxaspiro[2.5]octan-2-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c10-4-1-8-7-9(8)2-5-11-6-3-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYUFSJCVCLNCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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